molecular formula C14H15ClN4O2S B2456307 4-amino-N5-(2-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide CAS No. 1286697-81-1

4-amino-N5-(2-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide

Cat. No.: B2456307
CAS No.: 1286697-81-1
M. Wt: 338.81
InChI Key: KZKAFSNHVLNBNZ-UHFFFAOYSA-N
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Description

4-amino-N5-(2-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide is a synthetic compound with potential applications in various fields of scientific research. This compound features an isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the 2-chlorobenzyl and ethyl groups attached to the isothiazole ring adds to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 4-amino-N5-(2-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors, such as thioamides and nitriles, under specific reaction conditions.

    Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable nucleophile attacks the electrophilic carbon of the benzyl chloride.

    Attachment of the Ethyl Group: The ethyl group can be introduced through alkylation reactions, where an ethylating agent reacts with the nitrogen atom of the isothiazole ring.

    Formation of the Dicarboxamide Moiety: The dicarboxamide functionality can be introduced through amide bond formation reactions, typically involving the reaction of carboxylic acid derivatives with amines.

Industrial production methods may involve optimization of these synthetic steps to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

4-amino-N5-(2-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

    Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound can be investigated for its potential therapeutic effects and mechanisms of action in treating various diseases.

    Industry: It can be used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-amino-N5-(2-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

4-amino-N5-(2-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide can be compared with other similar compounds, such as:

    4-amino-N5-(2-chlorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide: This compound has a methyl group instead of an ethyl group, which may result in different chemical and biological properties.

    4-amino-N5-(2-chlorobenzyl)-N3-propylisothiazole-3,5-dicarboxamide: This compound has a propyl group instead of an ethyl group, which may also lead to variations in its properties.

    4-amino-N5-(2-chlorobenzyl)-N3-butylisothiazole-3,5-dicarboxamide: This compound has a butyl group instead of an ethyl group, potentially affecting its chemical and biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which may differ from those of its analogs.

Properties

IUPAC Name

4-amino-5-N-[(2-chlorophenyl)methyl]-3-N-ethyl-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2S/c1-2-17-13(20)11-10(16)12(22-19-11)14(21)18-7-8-5-3-4-6-9(8)15/h3-6H,2,7,16H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKAFSNHVLNBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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